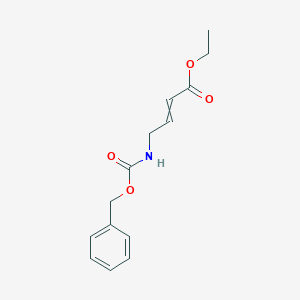

Ethyl (E)-4-Cbz-but-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl 4-(phenylmethoxycarbonylamino)but-2-enoate |

InChI |

InChI=1S/C14H17NO4/c1-2-18-13(16)9-6-10-15-14(17)19-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3,(H,15,17) |

InChI Key |

ZTJHUIVACIFQSK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Ethyl E 4 Cbz but 2 Enoate

Electrophilic Additions to the Alpha,Beta-Unsaturated System

The electron-deficient nature of the π-bond in α,β-unsaturated esters makes it susceptible to attack by various electrophiles. While the reactivity is somewhat attenuated compared to simple alkenes due to the electron-withdrawing effect of the ester, several classical electrophilic addition reactions can be performed.

Halogenation and Hydrohalogenation Reactions

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) across the double bond of Ethyl (E)-4-Cbz-but-2-enoate is an expected transformation based on the general reactivity of unsaturated carbonyl compounds. In halogenation, the reaction would proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion to yield a dihalo-adduct at the C2 and C3 positions. The stereochemistry of the addition is typically anti.

For hydrohalogenation, the reaction follows a Markovnikov-type pathway, but the regioselectivity is influenced by the opposing electronic effects of the ester and the Cbz-amino group. The carbocation intermediate is most stabilized at the C3 position (β- to the carbonyl) due to resonance with the ester's carbonyl group. Protonation therefore occurs at the α-carbon (C2), and subsequent attack by the halide nucleophile at the β-carbon (C3) yields the 3-halo product.

Epoxidation and Dihydroxylation: Studies on Stereochemical Control

The conversion of the alkene moiety into an epoxide or a vicinal diol provides access to highly functionalized and stereochemically rich products.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for epoxidation. For this compound, this would yield ethyl 3-(benzyloxycarbonylamino)methyl-oxirane-2-carboxylate. The stereochemistry of the epoxidation can be influenced by the adjacent C4 substituent, potentially offering a degree of diastereoselectivity.

Dihydroxylation: The synthesis of vicinal diols is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), both of which typically result in syn-addition of the two hydroxyl groups. Asymmetric dihydroxylation, pioneered by Sharpless, allows for high stereochemical control. In studies on analogous compounds like 4-fluorobut-2E-enoates, the use of chiral ligands derived from dihydroquinine (DHQ) and dihydroquinidine (DHQD) has proven effective in achieving high enantiomeric excess. beilstein-journals.org The Cbz-protected amino group at the allylic position in this compound is expected to play a significant role in directing the stereochemical outcome of the dihydroxylation, potentially through hydrogen bonding interactions with the catalyst-ligand complex.

Table 1: Asymmetric Dihydroxylation of a Structurally Related 4-Heteroatom Substituted Butenoate beilstein-journals.org

| AD-mix Reagent | Ligand Class | Yield (%) | Enantiomeric Excess (ee, %) |

| AD-mix α | (DHQ)₂AQN-based | 54 | 95 |

| AD-mix β | (DHQD)₂AQN-based | 56 | 97 |

Hydroboration and Related Hydrofunctionalization Pathways

Hydroboration-oxidation is a powerful two-step reaction sequence that achieves the net addition of water across a double bond. masterorganicchemistry.com The reaction is characterized by its anti-Markovnikov regioselectivity and syn-stereoselectivity. masterorganicchemistry.com

When applied to this compound, the boron atom of the borane reagent (e.g., BH₃·THF) adds to the β-carbon (C3), which is less sterically hindered and electronically favored due to the polarization of the double bond by the ester group. youtube.com The hydrogen atom is concurrently delivered to the α-carbon (C2). masterorganicchemistry.comyoutube.com This addition occurs from the same face of the double bond, establishing a syn stereochemical relationship. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the corresponding β-hydroxy ester, ethyl (E)-4-(benzyloxycarbonylamino)-3-hydroxybutanoate, with retention of stereochemistry. masterorganicchemistry.com

Nucleophilic Additions to the Conjugated System (Michael Reactions)

The most prominent feature of the reactivity of this compound is its role as a Michael acceptor. wikipedia.org The electron-withdrawing nature of the ethyl ester group polarizes the conjugated system, rendering the β-carbon (C3) electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This conjugate addition, or Michael reaction, is a cornerstone of C-C and C-heteroatom bond formation. wikipedia.orgchemistrysteps.com

Carbon-Based Nucleophiles (e.g., enolates, organometallics)

The addition of carbon nucleophiles is a versatile method for elaborating the carbon skeleton, frequently employed in the synthesis of complex amino acid derivatives.

In intermolecular Michael additions, a nucleophile from a separate molecule adds to the butenoate system. chemistrysteps.com This pathway is fundamental for building more complex molecular structures.

Enolates: Doubly stabilized enolates, such as those derived from diethyl malonate or ethyl acetoacetate, are excellent nucleophiles for Michael additions. chemistrysteps.com The reaction is typically initiated by a base (e.g., sodium ethoxide), which deprotonates the active methylene compound to generate a soft, resonance-stabilized enolate. This enolate then attacks the electrophilic β-carbon of this compound. masterorganicchemistry.comlibretexts.org Subsequent protonation of the resulting enolate intermediate yields the final adduct. This reaction is a powerful tool for synthesizing glutamic acid analogs and other complex amino acid derivatives.

Table 2: Representative Intermolecular Michael Addition with a Stabilized Enolate

| Michael Donor | Base | Solvent | Product Structure |

| Diethyl malonate | Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Diethyl 2-(2-ethoxycarbonyl-1-(Cbz-amino)ethyl)malonate |

Organometallics: The choice of organometallic reagent is crucial in reactions with α,β-unsaturated esters. "Hard" nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) tend to favor 1,2-addition, attacking the highly polarized carbonyl carbon of the ester. chemistrysteps.com In contrast, "soft" nucleophiles, most notably organocuprates (R₂CuLi), also known as Gilman reagents, selectively undergo 1,4-conjugate addition. masterorganicchemistry.comyoutube.com

The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would result in the addition of a methyl group to the β-carbon (C3). masterorganicchemistry.com This forms a new carbon-carbon bond and generates an intermediate enolate, which is then protonated during aqueous workup to give the final product, ethyl 4-(benzyloxycarbonylamino)-3-methylbutanoate. This method provides a reliable route for introducing alkyl and aryl substituents at the β-position. masterorganicchemistry.commasterorganicchemistry.com

Intramolecular Michael Cyclizations for Ring Formation

The intramolecular Michael reaction is a powerful strategy for the formation of carbocyclic and heterocyclic rings. organicreactions.org In this type of reaction, a nucleophile and a Michael acceptor are present within the same molecule, and upon activation, the nucleophile attacks the β-carbon of the unsaturated system, leading to a cyclized product. organicreactions.orgnih.gov

For this compound, this pathway can be exploited by introducing a nucleophilic center elsewhere in the molecule, typically tethered through the nitrogen atom of the carbamate (Cbz) protecting group. For instance, if the benzyl (B1604629) group of the Cbz moiety were substituted with a group capable of generating a stabilized carbanion, an intramolecular conjugate addition could be initiated under basic conditions. This would result in the formation of a new ring system, the size of which would depend on the length of the tether connecting the nucleophilic carbon to the main chain. Such strategies are fundamental in the synthesis of complex cyclic scaffolds from linear precursors. organicreactions.org The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the final cyclic product. nih.gov

Heteroatom-Based Nucleophiles (e.g., amines, alcohols, thiols)

The electron-deficient double bond in this compound is highly susceptible to conjugate addition by soft heteroatom nucleophiles. acs.org This class of reactions, often referred to as hetero-Michael additions, is a cornerstone of organic synthesis for forming carbon-heteroatom bonds.

Amines : Primary and secondary amines readily add to the β-position of the α,β-unsaturated ester. This reaction is typically performed under mild conditions and often does not require a catalyst, although it can be promoted by acids or bases. The initial addition product is a β-amino ester.

Thiols : Thiols are excellent nucleophiles for conjugate addition reactions due to their high polarizability and the strength of the resulting carbon-sulfur bond. The addition of thiols to Michael acceptors like this compound is often rapid and highly efficient, proceeding under basic conditions to form the corresponding β-thioether. researchgate.net

Alcohols : While less nucleophilic than amines or thiols, alcohols can also add to the activated alkene, typically under basic conditions to form the corresponding alkoxide, which then acts as the active nucleophile.

These conjugate addition reactions are synthetically valuable for introducing functional groups and building molecular complexity. acs.org

The reaction of this compound with amines is a direct route to protected β-amino esters. farmaciajournal.com These products are valuable building blocks for the synthesis of β-peptides, pharmaceuticals, and other nitrogen-containing natural products. The general reaction involves the nucleophilic attack of the amine at the β-carbon, followed by proton transfer to yield the final adduct.

Furthermore, these β-amino ester intermediates can be used in subsequent transformations to construct heterocyclic systems. For example, if the initial amine nucleophile contains another functional group, a secondary intramolecular cyclization can be triggered. A common strategy involves using a diamine, where the initial Michael addition is followed by an intramolecular amidation reaction between the newly introduced amino group and the ester, leading to the formation of cyclic structures such as piperazinones. The synthesis of β-enamino esters from related acetate compounds is also a well-established route to various heterocycles. nih.gov

A significant advancement in conjugate addition chemistry is the development of catalytic asymmetric methods, which allow for the creation of chiral centers with high enantioselectivity. mdpi.com The Michael addition of various nucleophiles to this compound can be controlled using chiral catalysts, such as organocatalysts based on proline, thiourea (B124793), or chiral diamines. mdpi.comunam.mx

These catalysts operate by activating either the nucleophile or the Michael acceptor. For example, a chiral primary or secondary amine catalyst can react with a ketone nucleophile to form a chiral enamine, which then attacks the α,β-unsaturated ester stereoselectively. mdpi.com Alternatively, a thiourea-based catalyst can activate the Michael acceptor by forming hydrogen bonds with the ester and carbamate groups, presenting a chiral environment that directs the approach of the nucleophile. mdpi.com This approach has become a powerful tool for the synthesis of enantioenriched compounds.

Below is a representative table illustrating the potential outcomes of an asymmetric Michael addition of a generic ketone to this compound using different types of organocatalysts.

| Entry | Catalyst Type | Nucleophile | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Proline Derivative | Cyclohexanone | 92 | 90:10 | 95 (syn) |

| 2 | Thiourea-based | Acetone | 85 | - | 91 |

| 3 | Chiral Diamine | Cyclopentanone | 95 | 95:5 | 98 (syn) |

| 4 | Cinchona Alkaloid | Malonate | 88 | - | 93 |

Pericyclic Reaction Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound, with its activated π-system, is a suitable component for such transformations, most notably in [4+2] cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mychemblog.com The reaction is highly efficient and stereospecific. libretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups (EWGs). masterorganicchemistry.comlibretexts.org

This compound is an activated dienophile because both the ethyl ester and the Cbz-aminomethyl group withdraw electron density from the double bond. This lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, thereby accelerating the reaction rate. pressbooks.pub It can react with a wide range of acyclic and cyclic dienes to produce substituted cyclohexene derivatives, which are versatile intermediates in organic synthesis.

When both the diene and the dienophile are unsymmetrical, the Diels-Alder reaction can potentially yield two different constitutional isomers (regioisomers). The outcome, or regioselectivity , is governed by the electronic properties of the substituents. youtube.com The partial positive and negative charges induced by the substituents on the diene and dienophile align to favor the formation of one regioisomer over the other. youtube.com For this compound, the β-carbon has a partial positive charge, which will preferentially align with the most nucleophilic carbon (the one with the largest partial negative charge) of the diene. youtube.com

The stereoselectivity of the Diels-Alder reaction is also a critical feature. The reaction is stereospecific with respect to the dienophile; the trans geometry of this compound is retained in the product. libretexts.org Furthermore, when reacting with cyclic dienes, the reaction typically follows the endo rule. This rule states that the substituents of the dienophile (in this case, the ester and Cbz-aminomethyl groups) preferentially occupy the endo position (syn to the larger bridge) in the bicyclic product. This preference is attributed to favorable secondary orbital interactions between the π-system of the EWGs and the developing double bond in the transition state. libretexts.org

The reaction between this compound and cyclopentadiene would be expected to yield the endo adduct as the major product.

| Entry | Diene | Dienophile | Product Ratio (Endo:Exo) | Major Product |

|---|---|---|---|---|

| 1 | Cyclopentadiene | This compound | >95:5 | Endo Isomer |

| 2 | 1,3-Butadiene | This compound | - | Trans-product |

| 3 | Furan | This compound | Typically Exo selective | Exo Isomer |

Despite a comprehensive search for specific research findings on the reactivity of this compound, detailed experimental data for the requested reaction profiles are not available in the public domain. General principles for the reaction types specified in the outline are well-established in organic chemistry; however, specific studies detailing catalysts, reaction conditions, yields, and chemo- and stereoselectivities for this compound in Catalytic Asymmetric Diels-Alder reactions, [2+2] cycloadditions, catalytic hydrogenation, selective oxidative cleavage, and transesterification could not be located.

Transformations of the Ester Functional Group

Hydrolysis to Carboxylic Acid Derivatives

The ester functionality in Ethyl (E)-4-(benzyloxycarbonylamino)but-2-enoate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, (E)-4-(benzyloxycarbonylamino)but-2-enoic acid. The reaction mechanism and conditions differ significantly between the two pathways.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ethyl ester is a reversible process. The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol lead to the formation of the carboxylic acid and regeneration of the acid catalyst. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically employed. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that generally proceeds more readily than acid-catalyzed hydrolysis. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid. The carboxylic acid is then deprotonated by the strong base in the reaction mixture to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.comjofamericanscience.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid.

| Hydrolysis Condition | Reagents | Key Mechanistic Feature | Reaction Outcome |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, excess H₂O | Reversible equilibrium | (E)-4-(benzyloxycarbonylamino)but-2-enoic acid |

| Base-Catalyzed | Aqueous NaOH or KOH | Irreversible saponification | Sodium or Potassium (E)-4-(benzyloxycarbonylamino)but-2-enoate |

Reduction to Aldehydes and Alcohols

The α,β-unsaturated ester moiety in this compound allows for selective reduction to either the corresponding aldehyde, (E)-4-(benzyloxycarbonylamino)but-2-enal, or the allylic alcohol, (E)-4-(benzyloxycarbonylamino)but-2-en-1-ol, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehydes:

The partial reduction of α,β-unsaturated esters to aldehydes can be achieved using sterically hindered hydride reagents that can deliver a single hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. elsevierpure.comresearchgate.netmasterorganicchemistry.comyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The mechanism involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, which activates the ester towards hydride attack. The bulky nature of the DIBAL-H reagent helps in preventing a second hydride addition to the intermediate aldehyde.

Reduction to Allylic Alcohols:

The 1,2-reduction of the α,β-unsaturated ester to the corresponding allylic alcohol can be selectively achieved using specific reducing agents that favor attack at the carbonyl carbon over conjugate addition to the β-carbon. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in an alcohol solvent, is a well-established method for this purpose. wikipedia.orgthermofisher.comorganic-chemistry.org The cerium salt is believed to act as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, thereby promoting the 1,2-addition of the hydride. wikipedia.orgorganic-chemistry.org This method is known for its high chemoselectivity, leaving the carbon-carbon double bond intact.

| Target Product | Reducing Agent | Key Features |

| (E)-4-(benzyloxycarbonylamino)but-2-enal | Diisobutylaluminium hydride (DIBAL-H) | Partial reduction, low temperature required |

| (E)-4-(benzyloxycarbonylamino)but-2-en-1-ol | Sodium borohydride / Cerium(III) chloride (Luche Reduction) | Selective 1,2-reduction of the carbonyl group |

Selective Deprotection and Manipulation of the Cbz Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to selective removal under specific, mild conditions.

Catalytic hydrogenolysis is the most common and generally mildest method for the deprotection of the Cbz group. researchgate.net The reaction is typically carried out using a palladium catalyst, most commonly palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the free amine, toluene, and carbon dioxide. This method is highly efficient and often proceeds under neutral pH and at room temperature. researchgate.net

| Catalyst | Hydrogen Source | Typical Solvents | Key Advantages |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol, Ethyl Acetate | Mild conditions, clean reaction, high yield |

Transfer Hydrogenation:

An alternative to using hydrogen gas is transfer hydrogenation. In this method, a hydrogen donor molecule is used in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene. This technique is particularly advantageous as it avoids the need for specialized equipment for handling flammable hydrogen gas. nih.gov

Lewis Acids:

The Cbz group can also be cleaved under non-reductive conditions using Lewis acids. A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature. researchgate.netorganic-chemistry.org This method offers good functional group tolerance, including for reducible groups that would not be compatible with hydrogenolysis. researchgate.netorganic-chemistry.orgorganic-chemistry.org The mechanism is believed to involve the coordination of the Lewis acid to the carbamate oxygen, followed by cleavage of the benzylic C-O bond. researchgate.net

| Deprotection Strategy | Reagents | Advantages | Considerations |

| Transfer Hydrogenation | Pd/C, Ammonium Formate or Formic Acid | Avoids use of H₂ gas | May require elevated temperatures |

| Lewis Acid Cleavage | AlCl₃, Hexafluoroisopropanol (HFIP) | Non-reductive, tolerates reducible groups | Stoichiometric amounts of Lewis acid may be needed |

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups, allowing for selective deprotection in complex molecules. The Cbz group is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.netwikipedia.org This orthogonality is crucial in multi-step syntheses, such as peptide synthesis, where different functional groups need to be selectively unmasked at various stages. wikipedia.org

The Cbz group's removal by hydrogenolysis provides a distinct deprotection pathway that does not affect acid-labile or base-labile protecting groups. uniurb.it However, it is important to consider that the conditions for Cbz deprotection via hydrogenolysis may not be compatible with other functional groups that are also susceptible to reduction, such as alkenes or alkynes, unless a chemoselective catalyst system is employed. organic-chemistry.org

| Protecting Group | Cbz Stability | Deprotection Condition for Other Group |

| tert-Butoxycarbonyl (Boc) | Stable | Acidic (e.g., Trifluoroacetic Acid) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Basic (e.g., Piperidine) |

Theoretical and Computational Investigations of Reactivity

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the reactivity of α,β-unsaturated carbonyl compounds and the mechanisms of Cbz deprotection.

DFT calculations have been employed to investigate the reaction mechanisms of selective hydroboration of α,β-unsaturated carbonyl compounds. These studies have shown that the 1,4-hydroboration pathway generally has a lower free energy barrier compared to the 1,2-hydroboration pathway, providing a theoretical basis for the observed regioselectivity in certain reactions. rsc.org Furthermore, computational analyses of the superelectrophilic activation of α,β-unsaturated carbonyl compounds under superacidic conditions have revealed that dicationic superelectrophiles are key intermediates, leading to nearly barrier-free reactions with nucleophiles. rsc.org

In the context of Cbz deprotection, computational studies have supported a proposed SN2 mechanism for the nucleophilic cleavage of the Cbz group using reagents like 2-mercaptoethanol. These studies have calculated the activation energies for the deprotection of various carbamates, providing a theoretical explanation for the observed differences in reactivity. elsevierpure.com Such computational investigations are instrumental in understanding reaction mechanisms at a molecular level and in the rational design of new synthetic methodologies.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of reaction mechanisms, offering a balance between computational cost and accuracy. For a molecule such as this compound, DFT calculations can be employed to model its behavior in various reactions, most notably in conjugate additions to the α,β-unsaturated ester moiety.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial in predicting the feasibility and rate of a given reaction pathway. For instance, in a Michael addition reaction, DFT can be used to compare a concerted versus a stepwise mechanism, or to rationalize the effect of different nucleophiles, catalysts, or solvents on the reaction outcome.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Michael Addition of a Thiol to this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Isolated this compound and thiol |

| Transition State 1 (TS1) | +15.2 | C-S bond formation |

| Intermediate | -5.7 | Enolate intermediate |

| Transition State 2 (TS2) | +8.9 | Proton transfer to the α-carbon |

| Product | -20.5 | Thioether adduct |

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from DFT calculations.

Furthermore, analysis of the geometry and electronic structure of the transition states can reveal key insights into the factors controlling the reaction. For example, the bond lengths and angles in a calculated transition state can indicate the degree of bond formation or breaking, while the distribution of charges can highlight the electronic demands of the reaction.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are particularly useful for conformational analysis.

By simulating the motion of the molecule in a given solvent and at a specific temperature, a representative ensemble of low-energy conformations can be generated. This is crucial because the reactivity of the molecule can be highly dependent on its preferred shape. For example, the accessibility of the electrophilic β-carbon to an incoming nucleophile might be influenced by the orientation of the Cbz protecting group.

A recent study on N-Cbz-protected amino acids in methanol, using MD simulations, has shown that such calculations can accurately predict various physical properties of the solution. dntb.gov.uaresearchgate.net This demonstrates the power of MD in understanding the behavior of Cbz-protected compounds in a solvent environment. dntb.gov.uaresearchgate.net Applying this methodology to this compound would involve simulating the molecule in a solvent box and analyzing the trajectory to determine the most populated conformational states.

Table 2: Representative Dihedral Angles for Low-Energy Conformers of a Cbz-Protected Amine from a Hypothetical MD Simulation

| Conformer | Dihedral Angle 1 (O=C-N-C) | Dihedral Angle 2 (C-N-C-C) | Population (%) |

| A | 178.5° | -65.2° | 45 |

| B | -175.3° | 170.8° | 30 |

| C | 60.1° | -70.5° | 15 |

| D | -58.9° | 165.4° | 10 |

Note: The data in this table is hypothetical and serves to illustrate the type of output generated from a conformational analysis using molecular dynamics.

The results from such a simulation can inform the design of experiments, for instance, by suggesting which conformations are likely to be reactive and how the solvent might influence the conformational equilibrium.

Prediction of Regio- and Stereoselectivity in Key Transformations

One of the most powerful applications of computational chemistry in organic synthesis is the prediction of regio- and stereoselectivity. For this compound, key transformations would include reactions at the α,β-unsaturated system. Computational models can be used to predict the outcome of such reactions with a high degree of accuracy.

For example, in an asymmetric Michael addition, where a chiral catalyst is used to control the stereochemical outcome, computational studies can be used to model the transition states leading to the different possible stereoisomers. By comparing the energies of these diastereomeric transition states, the major product can be predicted. A computational study was instrumental in corroborating the origin of stereoselectivity in a Michael-type addition to form a quaternary stereocenter. mdpi.com

The factors that control selectivity are often subtle, involving a complex interplay of steric and electronic effects. Computational models can dissect these contributions, providing a detailed understanding of why a particular regio- or stereoisomer is favored. For instance, the model might reveal a key hydrogen bond or a stabilizing π-stacking interaction in the transition state leading to the major product.

Table 3: Hypothetical Calculated Energy Differences and Predicted Selectivity for a Catalytic Asymmetric Reaction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| TS-(R) | 0.0 | 95 |

| TS-(S) | 1.8 | 5 |

Note: This table presents hypothetical data to illustrate how the calculated energy differences between transition states can be used to predict the stereochemical outcome of a reaction.

By providing a quantitative prediction of the expected product distribution, these computational studies can guide the development of new synthetic methods and reduce the amount of trial-and-error experimentation required.

Applications of Ethyl E 4 Cbz but 2 Enoate in Complex Molecular Synthesis

Contribution to Natural Product Total Synthesis

The strategic incorporation of Ethyl (E)-4-Cbz-but-2-enoate has been instrumental in the total synthesis of numerous complex natural products. Its ability to introduce a protected nitrogen atom and a four-carbon chain with predefined stereochemistry makes it an invaluable precursor for various structural motifs found in nature.

Construction of Alkaloid Frameworks

Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, often feature intricate polycyclic frameworks. This compound has proven to be a key starting material in the enantioselective synthesis of certain alkaloids. For instance, in the total synthesis of (+)-uleine and (−)-tubifolidine, a chiral cyclohexenone intermediate was prepared from ethyl (E)-4-oxopent-2-enoate, a related precursor. This intermediate was then elaborated through several steps to construct the core bicyclic ketone necessary for the formation of the characteristic indole (B1671886) alkaloid scaffold. rsc.orgnih.gov The Cbz-protected amine within the butenoate structure provides a latent nitrogen source that is crucial for forming the heterocyclic rings of these alkaloids.

Intermediacy in Polyketide and Terpenoid Biosynthetic Analogues

While direct applications in polyketide and terpenoid synthesis are less commonly documented, the functionalities present in this compound make it a suitable precursor for constructing fragments that can be incorporated into synthetic analogues of these natural products. The α,β-unsaturated ester can participate in various carbon-carbon bond-forming reactions, such as Michael additions and Diels-Alder reactions, which are fundamental transformations in the assembly of polyketide and terpenoid backbones. The protected amine can be revealed at a later stage to introduce nitrogen-containing functionalities, thus creating biosynthetic analogues with potentially novel biological activities. For example, the synthesis of seco-crotogoudin involved a Heck reaction with ethyl acrylate, a structurally similar α,β-unsaturated ester, to generate a key ethyl enoate intermediate. nih.gov

Synthesis of Modified Sugars and Glycomimetics

The synthesis of modified sugars and glycomimetics, which are crucial for studying and interfering with biological processes involving carbohydrates, can benefit from the use of this compound. The inherent functionalities allow for the stereocontrolled introduction of an amino group and an extended carbon chain onto a sugar scaffold. For instance, the vinylogous Mukaiyama aldol (B89426) reaction of N-protected-4-methoxypyrrolinones, which can be conceptually derived from the cyclization of a molecule like this compound, has been utilized in the synthesis of castanospermine (B190763) analogues. researchgate.net These reactions enable the construction of polyhydroxylated nitrogen-containing rings that mimic the structure of natural sugars.

Utilization in Pharmaceutical Intermediate Synthesis

The structural motifs accessible from this compound are prevalent in a vast number of pharmaceutically active compounds. sigmaaldrich.com Consequently, it serves as a critical starting material for the synthesis of key intermediates destined for drug discovery and development.

Precursor for Chiral Amino Acid and Peptide Mimetics

Non-proteinogenic amino acids and peptide mimetics are of significant interest in medicinal chemistry as they can lead to peptides with enhanced stability and novel biological activities. This compound is an excellent precursor for γ-amino acids. The conjugate addition of nucleophiles to the β-position, followed by reduction of the double bond and hydrolysis of the ester, provides a straightforward route to a variety of substituted γ-amino acids. Furthermore, the Cbz-protected amine can be readily deprotected and incorporated into peptide chains.

Building Block for Heterocyclic Scaffolds (e.g., Pyrrolidines, Piperidines, Lactams, Chromenes, Indoles)

This compound is extensively used in the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds that form the core of many pharmaceuticals.

Pyrrolidines: The intramolecular aza-Michael addition of the protected amine onto the double bond is a common strategy for the synthesis of substituted pyrrolidines. whiterose.ac.uk This can be achieved through various catalytic methods to control the stereochemistry of the newly formed chiral centers. organic-chemistry.orgmdpi.com

Piperidines: While direct cyclization to a six-membered ring is less common, this compound can be elaborated through chain extension followed by cyclization to afford piperidine (B6355638) derivatives. kcl.ac.ukkcl.ac.uknih.gov These scaffolds are present in numerous bioactive natural products and marketed drugs. researchgate.netorganic-chemistry.org

Lactams: γ-Lactams can be synthesized from this compound through conjugate addition followed by intramolecular cyclization of the resulting amino ester. chim.it β-Lactams, another important class of heterocycles, can also be accessed through multi-step sequences involving this versatile building block. google.commdpi.comnih.govthieme-connect.com

Chromenes: The synthesis of chromene derivatives, which are known for their diverse biological activities, can involve precursors derived from or structurally related to this compound. researchgate.netmdpi.comfrontiersin.orgresearchgate.net

Indoles: The indole nucleus is a privileged scaffold in medicinal chemistry. mdpi.comderpharmachemica.com this compound can be utilized in multi-step syntheses to construct substituted indoles. rsc.orgnih.govcanada.canih.gov For example, it can serve as a precursor to intermediates that undergo Fischer indole synthesis or other cyclization strategies to form the indole ring system.

Below is an interactive table summarizing the heterocyclic scaffolds synthesized from this compound and related precursors, along with the key synthetic strategies employed.

| Heterocyclic Scaffold | Key Synthetic Strategy |

| Pyrrolidines | Intramolecular aza-Michael addition |

| Piperidines | Chain extension followed by cyclization |

| Lactams | Conjugate addition followed by intramolecular cyclization; multi-step sequences |

| Chromenes | Incorporation into precursors for chromene ring formation |

| Indoles | Precursor for intermediates in Fischer indole synthesis and other cyclization methods |

Stereocontrolled Synthesis of Drug Candidates

This compound and its parent structure, vinylglycine, are pivotal intermediates in the stereocontrolled synthesis of various drug candidates due to the compound's dual functionality. uga.edulookchem.comnih.gov The vinyl group can be manipulated through various chemical reactions, while the chiral center, once established, directs the stereochemical outcome of subsequent transformations. researchgate.net This control is paramount in pharmacology, where a molecule's specific stereoisomer is often responsible for its therapeutic effect.

A significant application of this structural motif is in the creation of complex peptide-based pharmaceuticals. For instance, the butenoate core is central to the structure of potent enzyme inhibitors and anticancer agents. uga.edu One detailed example is the synthesis of N-[(benzyloxy)carbonyl]-L-valyl-N-((1S,2E)-4-ethoxy-4-oxo-1-{[(3S)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-phenylalaninamide, a complex peptide derivative. ontosight.ai The synthesis of such molecules often involves multi-step processes, including peptide coupling and esterification reactions, where the butenoate moiety is a key component. ontosight.ai

Furthermore, N-Cbz protected vinylglycine derivatives serve as synthons for other crucial molecules. A notable example is the synthesis of β-hydroxy ornithine, which is a proposed intermediate in the biosynthetic pathway of clavulanic acid, a vital β-lactamase inhibitor used to combat antibiotic resistance. uga.edu The ability to generate such complex and stereochemically defined structures underscores the value of this compound as a chiral building block in medicinal chemistry. chemimpex.com The stereoselective alkylation of related vinylglycine-derived dianions, which proceeds with high diastereoselectivity (often >90%), provides a reliable method for constructing higher-order amino acids for incorporation into novel drug candidates. researchgate.net

Table 1: Example of a Drug Candidate Incorporating the But-2-enoate Moiety

| Compound Name | IUPAC Name | Molecular Formula | Key Structural Features |

|---|

Application in Agrochemistry and Material Science

Synthetic Analogues for Agrochemical Development

The vinylglycine scaffold, of which this compound is a key derivative, is a valuable precursor for the development of novel agrochemicals. lookchem.comchemimpex.com Its derivatives have been identified as intermediates in the production of compounds with a broad spectrum of activity as herbicides and fungicides. researchgate.netgoogle.com The reactivity of the vinyl group allows for the construction of diverse heterocyclic systems, which are common pharmacophores in modern agrochemicals.

One specific application is the synthesis of pyrimine, a natural product, through a hydroboration-Suzuki cross-coupling reaction of a protected vinylglycine derivative. york.ac.uk This reaction demonstrates how the vinyl group can be functionalized to build more complex molecular frameworks. The process involves the hydroboration of the double bond, followed by a palladium-catalyzed coupling with a suitable partner, yielding new bis-homophenylalanine and related derivatives in good yields. york.ac.uk

Furthermore, the search for new fungicides has led to the modification of existing compound classes, such as strobilurins. researchgate.net The synthesis of novel ortho-substituted benzyl (B1604629) carboxylates, structurally related to the butenoate class, has yielded candidates with potent in vitro fungicidal activities against common phytopathogenic fungi. researchgate.net The versatility of vinylglycine derivatives makes them attractive starting materials for creating libraries of new compounds to be screened for agrochemical activity. lookchem.com

Table 2: Key Reaction in the Synthesis of a Pyrimine Precursor

| Reaction | Starting Material | Key Reagents | Product | Yield | Reference |

|---|

Polymerization Precursors for Specialty Polymers

The presence of a vinyl group in this compound makes it a suitable monomer for polymerization reactions. This capability allows for its use as a precursor in the synthesis of specialty polymers with unique properties derived from the incorporated amino acid moiety. lookchem.comchemimpex.com The resulting polymers can be designed to be biodegradable and may possess enhanced material properties such as flexibility and strength. lookchem.comchemimpex.com

The polymerization can proceed through the carbon-carbon double bond, leading to polymers with a carbon backbone and pendant side chains containing the protected amino acid ester. The carbobenzyloxy (Cbz) protecting group can be subsequently removed under specific conditions, revealing a free amine that can be used for further functionalization, such as grafting other molecules or inducing cross-linking. This process allows for the creation of functional polymers with applications in biomedicine, material science, and nanotechnology. While less direct than its application in small molecule synthesis, the potential for this compound to act as a monomer highlights its chemical versatility.

Table 3: Potential Polymer Types from Vinylglycine-Derived Monomers

| Polymer Type | Monomer | Potential Properties | Potential Applications |

|---|---|---|---|

| Functional Polyesters | This compound | Biodegradable, Tunable functionality | Drug delivery systems, Tissue engineering scaffolds |

| Polyamides | Vinylglycine derivatives | Enhanced thermal stability, Specific binding capabilities | Specialty fibers, Separation membranes |

Future Directions and Emerging Research Avenues for Ethyl E 4 Cbz but 2 Enoate

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The pursuit of enhanced efficiency and selectivity in reactions involving Ethyl (E)-4-Cbz-but-2-enoate is a central theme in ongoing research. A significant area of development is the design of novel catalytic systems that can precisely control reaction outcomes. This includes the exploration of dual catalysis, where two distinct catalysts work in concert to activate different components of a reaction, and the use of bifunctional catalysts that incorporate multiple catalytic moieties within a single molecule. thieme-connect.de

For instance, in conjugate addition reactions, a key transformation for this substrate, the development of chiral hybrid catalysts that can activate both the nucleophile and the electrophile simultaneously is a promising avenue. jst.go.jp These integrated systems, such as those combining a bifunctional thiourea (B124793) with an arylboronic acid, can create a highly organized transition state, leading to superior regioselectivity and enantioselectivity in the addition of nucleophiles to α,β-unsaturated carboxylic acids and their derivatives. jst.go.jp

Future research will likely focus on:

Multicomponent Reactions: Designing catalytic systems that can orchestrate multicomponent reactions in a single pot, thereby increasing step economy and reducing waste. nih.gov

Switchable Catalysis: Developing catalysts whose selectivity can be switched by external stimuli (e.g., light, temperature, or additives), allowing for the divergent synthesis of multiple products from a single substrate.

Immobilized Catalysts: Creating solid-supported catalysts for easier separation and recycling, enhancing the sustainability of synthetic processes involving this compound.

| Catalytic Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Dual Organocatalysis | Utilization of two distinct organocatalysts to cooperatively or sequentially activate reactants. | Enantioselective conjugate addition of soft nucleophiles. | thieme-connect.de |

| Bifunctional Catalysis | A single catalyst with multiple functional groups that participate in the catalytic cycle. | Asymmetric Michael additions with high stereocontrol. | jst.go.jp |

| Transition Metal Catalysis | Use of transition metal complexes, often with chiral ligands, to catalyze reactions. | Palladium-catalyzed allylic alkylation for the introduction of diverse substituents. | acs.org |

Integration with Photoredox and Electrochemistry for Green Transformations

A significant trend in modern organic synthesis is the adoption of green and sustainable methodologies. Photoredox catalysis and electrochemistry are at the forefront of this movement, offering powerful alternatives to traditional synthetic methods that often rely on harsh reagents and conditions. mdpi.comnih.gov The integration of these techniques into the chemistry of this compound opens up new avenues for environmentally benign transformations.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, can enable a wide range of radical-based reactions under exceptionally mild conditions. acs.orgrsc.org For this compound, this could translate to:

Radical Conjugate Additions: Generation of radical species that can add to the electron-deficient double bond.

C-H Functionalization: Activation of otherwise inert C-H bonds for the introduction of new functional groups.

Electrochemistry, on the other hand, uses electrical current to drive redox reactions, avoiding the need for chemical oxidants or reductants. mdpi.comnih.gov This approach is highly atom-economical and can often be performed at room temperature. Potential applications for this compound include:

Reductive Cyclizations: Intramolecular cyclization reactions initiated by the reduction of the ester or the double bond.

Paired Electrolysis: Simultaneous oxidation and reduction of different parts of a molecule or different substrates in the same pot, leading to highly efficient processes. mdpi.com

A key area of future research will be the development of asymmetric versions of these reactions, potentially through the combination of photoredox or electrochemistry with chiral catalysts. researchgate.net The concerted proton-coupled electron transfer (PCET) is another advanced strategy that could be explored to facilitate challenging transformations by modulating redox potentials. acs.org

Expanding the Scope of Asymmetric Synthesis via Biocatalysis and Organocatalysis

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. For a prochiral substrate like this compound, asymmetric synthesis is key to accessing chiral building blocks. Biocatalysis and organocatalysis have emerged as powerful and sustainable tools for achieving high levels of stereocontrol. researchgate.netscispace.com

Biocatalysis utilizes enzymes to catalyze chemical transformations with high selectivity and under mild conditions. scispace.com Hydrolases, for example, are a class of enzymes that could be employed for the kinetic resolution of racemic mixtures derived from this compound. Future research could focus on:

Enzyme Engineering: Tailoring enzymes through directed evolution to enhance their activity and selectivity for reactions involving this specific substrate.

Biocatalytic Cascades: Combining multiple enzymatic steps in a one-pot process to build molecular complexity efficiently.

Organocatalysis , the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. thieme-connect.com Chiral amines, such as diarylprolinol silyl (B83357) ethers, are known to catalyze a variety of reactions on α,β-unsaturated systems. thieme-connect.com For this compound, this opens up possibilities for:

Asymmetric Michael Additions: The addition of a wide range of nucleophiles to the double bond with high enantioselectivity.

Domino Reactions: Cascade reactions initiated by an organocatalytic step, leading to the rapid construction of complex cyclic structures. thieme-connect.com

The development of novel organocatalysts with enhanced activity and the application of dual-catalytic systems are active areas of research that will undoubtedly expand the synthetic utility of this compound. thieme-connect.de

| Approach | Catalyst Type | Potential Reaction | Expected Outcome | Reference |

|---|---|---|---|---|

| Biocatalysis | Hydrolases (e.g., lipases) | Kinetic resolution of racemic derivatives | Enantiomerically enriched products | scispace.com |

| Organocatalysis | Chiral secondary amines (e.g., diarylprolinol ethers) | Asymmetric conjugate addition | Chiral adducts with high enantiomeric excess | thieme-connect.com |

| Organocatalysis | Bifunctional thioureas | Asymmetric aza-Michael addition | Optically active β-amino acid precursors | jst.go.jp |

Application in Automated Synthesis and High-Throughput Experimentation

The increasing demand for the rapid synthesis and screening of large numbers of compounds, particularly in drug discovery, has driven the development of automated synthesis and high-throughput experimentation (HTE). rsc.org The modular nature of this compound makes it an ideal substrate for incorporation into these workflows.

HTE platforms allow for the parallel execution of hundreds or even thousands of reactions on a microscale, enabling the rapid optimization of reaction conditions and the exploration of a vast chemical space. nih.govacs.org This can be particularly beneficial for:

Catalyst Screening: Quickly identifying the optimal catalyst and conditions for a specific transformation involving this compound.

Library Synthesis: Generating large libraries of derivatives by reacting the parent compound with a diverse set of building blocks. dtu.dk

The data generated from HTE can be used to train machine learning algorithms, which can then predict the outcomes of new reactions and guide the design of future experiments, creating a closed-loop, self-optimizing system for chemical synthesis. The integration of automated synthesis with in-situ screening has the potential to significantly accelerate the discovery of new molecules with desired properties. rsc.org

Exploration of its Potential in Medicinal Chemistry (focused on synthetic utility, excluding clinical aspects)

The structural motifs accessible from this compound are prevalent in many biologically active molecules and natural products. rsc.org This makes it a highly valuable starting material for the synthesis of compounds with potential therapeutic applications. Its utility in medicinal chemistry is primarily as a versatile building block for the construction of more complex molecular architectures.

The 1,4-dioxo-2-butenyl pharmacophore, which is related to the reactive system in this compound, is known for its cytotoxic activity and is a key feature in the design of potential antitumor agents. researchgate.net The α,β-unsaturated ester moiety can act as a Michael acceptor, allowing for the covalent modification of biological targets, a strategy employed in the design of covalent inhibitors. nih.gov

Future research in this area will likely focus on using this compound to synthesize:

Novel Heterocycles: The compound can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are common scaffolds in drug molecules. niph.go.jp

Peptidomimetics: The amino acid-like structure, once the double bond is functionalized, makes it a suitable starting point for the synthesis of peptide mimics with improved stability and bioavailability.

Chiral Building Blocks: Asymmetric transformations of this compound can provide access to enantiomerically pure intermediates for the synthesis of complex natural products and active pharmaceutical ingredients. scispace.com

Advanced Spectroscopic and Structural Elucidation Techniques for Reaction Intermediates and Transition States

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Advanced spectroscopic and computational techniques are becoming increasingly important for the characterization of transient reaction intermediates and the elucidation of transition state structures.

For reactions involving this compound, techniques such as:

In-situ NMR and IR Spectroscopy: Can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms.

Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize fleeting intermediates in the reaction mixture.

Computational Chemistry (DFT): Density Functional Theory calculations can be employed to model transition states and predict the stereochemical outcome of asymmetric reactions, complementing experimental observations.

By combining these advanced analytical methods, researchers can gain a more complete picture of the reaction pathways, enabling the development of more sophisticated catalytic systems and the optimization of reaction conditions for improved outcomes.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Ethyl (E)-4-Cbz-but-2-enoate, and how can its stereochemical purity be validated?

- Methodological Answer : The synthesis typically involves a Horner-Wadsworth-Emmons reaction or a Wittig olefination to establish the (E)-configuration of the double bond. To confirm stereochemical purity, use -NMR coupling constants (-values) for the α,β-unsaturated ester moiety (expected for trans-configuration). High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch at ~1700–1750 cm) further validate molecular identity. For absolute configuration, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended.

Q. How can researchers distinguish between competing reaction pathways during the functionalization of this compound?

- Methodological Answer : Kinetic studies under varying conditions (temperature, solvent polarity, catalysts) can elucidate dominant pathways. For example, nucleophilic attack at the β-carbon (Michael addition) versus α-carbon (ester hydrolysis) can be monitored via -NMR by tracking proton shifts of the enoate system. Isotopic labeling (e.g., quenching) or computational modeling (DFT calculations for transition-state energies) provides mechanistic clarity .

Q. What analytical techniques are critical for characterizing hydrogen-bonding interactions in crystalline this compound?

- Methodological Answer : SC-XRD with SHELX or OLEX2 software can map hydrogen-bonding networks. Graph set analysis (as per Etter’s rules ) categorizes interactions (e.g., motifs). Pair distribution function (PDF) analysis of powder XRD data complements this for non-crystalline samples.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound derivatives?

- Methodological Answer : Discrepancies in enthalpy () or entropy () values may arise from solvent effects or impurities. Reproduce measurements using calibrated differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC). Cross-validate with gas-phase ion energetics (e.g., proton affinity via mass spectrometry, as in NIST data for ethyl acetate analogs ).

| Property | Measurement Technique | Reference |

|---|---|---|

| Proton affinity | Fourier-transform ion cyclotron resonance (FT-ICR) MS | |

| Gas-phase basicity | Kinetic method in mass spectrometry |

Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

- Methodological Answer : Use low-temperature conditions (-78°C) and non-polar solvents (e.g., THF) to stabilize intermediates. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) monitors enantiomeric excess (ee). Asymmetric catalysis (e.g., organocatalysts) or enzymatic resolution (lipases) enhances stereocontrol .

Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Transition-state modeling (e.g., IRC calculations) visualizes [4+2] vs. [2+2] pathways. Software suites like Gaussian or ORCA integrate with crystallographic tools (ORTEP ) for structural validation.

Q. What experimental designs address challenges in studying transient intermediates during this compound reactions?

- Methodological Answer : Time-resolved spectroscopy (stopped-flow UV-Vis or femtosecond laser pulses) captures short-lived species. In-situ NMR with flow reactors (e.g., LabTube®) tracks intermediates in real time. Electrochemical methods (cyclic voltammetry) reveal redox-active intermediates .

Data Analysis & Reporting Guidelines

- Contradiction Resolution : Use multivariate statistics (PCA, PLS) to reconcile conflicting datasets. Transparent reporting of error margins (e.g., ±0.05 eV in ionization energy ) and raw data archiving (per IUCr standards ) ensures reproducibility.

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite SHELX or ORTEP when using crystallographic tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.